AR Transcriptional Inhibition: N-Desmethylapalutamide Exhibits One-Third the Potency of Apalutamide
N-Desmethylapalutamide demonstrates reduced AR inhibitory activity compared to its parent compound, apalutamide. In a direct head-to-head comparison using an in vitro transcriptional reporter assay, the metabolite exhibited only one-third (approximately 33%) of the activity of apalutamide [1]. This quantitative difference is critical for understanding its contribution to overall drug effect and for accurate data interpretation in research settings.
| Evidence Dimension | AR Transcriptional Inhibition (Relative Activity) |
|---|---|
| Target Compound Data | 33% of parent activity (one-third) |
| Comparator Or Baseline | Apalutamide (100% activity, reference) |
| Quantified Difference | 66% reduction in activity relative to apalutamide |
| Conditions | In vitro transcriptional reporter assay |
Why This Matters
This data justifies the procurement of N-Desmethylapalutamide for studies where distinguishing the parent drug's effect from its metabolite's contribution is essential, such as in PK/PD modeling or mechanism of action studies.
- [1] DrugCentral. apalutamide. 2023 Update. View Source
